Ochrephilone

Description

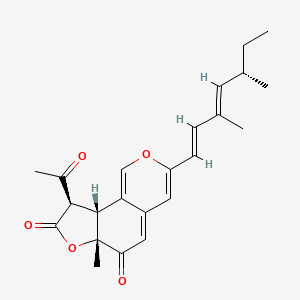

Structure

2D Structure

Properties

IUPAC Name |

(6aR,9R,9aR)-9-acetyl-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6a-methyl-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19(25)23(5)21(18(16)12-27-17)20(15(4)24)22(26)28-23/h7-13,20-21H,6H2,1-5H3/b8-7+,14-9+/t13-,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIVGINVGXHEIA-ZAAJWPAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=CC(=O)C3(C(C2=CO1)C(C(=O)O3)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=CC(=O)[C@]3([C@@H](C2=CO1)[C@@H](C(=O)O3)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346747 | |

| Record name | Ochrephilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53014-38-3 | |

| Record name | Ochrephilone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053014383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ochrephilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biosynthetic Production via Nitrogen-Enriched Solid-State Cultivation

Strain Selection and Cultural Optimization

The filamentous fungus Penicillium sclerotiorum SNB-CN111 serves as the primary microbial source for Ochrephilone biosynthesis. Solid-state cultivation (SSC) under nitrogen-enriched conditions significantly enhances pigment yield compared to submerged fermentation. Key nitrogen supplements include ammonium acetate (CAS 631-61-8), ethanolamine (CAS 141-43-5), and propargylamine (CAS 2450-71-7), which are introduced as 10% aqueous solutions post-autoclaving to maintain sterility.

A critical innovation involves the use of cellophane membranes to separate mycelial growth from the nutrient matrix. Membranes are pretreated with sodium hydroxide (2 M, 20 min) and thoroughly rinsed to ensure permeability, creating a dual-phase system that facilitates secondary metabolite accumulation.

Extraction and Isolation Protocols

Post-fermentation biomass undergoes ethyl acetate maceration for 24 hours, followed by sequential liquid-liquid extraction. The crude extract is fractionated via preparative HPLC using a gradient of:

- Mobile phase A: H₂O/formic acid (99.9/0.1 v/v)

- Mobile phase B: Acetonitrile/formic acid (99.9/0.1 v/v)

Isocratic elution at 65% B for 15 minutes yields purified this compound (compound 63 ) with a retention time ($$t_R$$) of 11.1 minutes. Spectroscopic characterization confirms the structure through:

Semisynthetic Derivatization Strategies

Amine Conjugation via Nucleophilic Addition

The γ-pyranone core of sclerotiorin (precursor 1 ) undergoes regioselective amine addition to generate this compound analogs. Reaction conditions optimize as follows:

| Parameter | Specification |

|---|---|

| Solvent System | 50% Ethanol/50% H₂O (v/v) |

| Buffer | 0.2 M phosphate, pH 7.0 |

| Temperature | 30°C |

| Reaction Time | 120 hours |

| Amine Equivalents | 2.0 equiv relative to sclerotiorin |

This protocol produces derivatives 24′ , 39′ , and 50′ through conjugation with ethanolamine, propargylamine, and benzylamine respectively.

Structural Characterization of Key Derivatives

Compound 24′ (Ethanolamine Adduct)

- UV-Vis : λₘₐₓ 382 nm (ε = 5480 L·mol⁻¹·cm⁻¹), 471 nm (ε = 1450 L·mol⁻¹·cm⁻¹)

- ¹³C NMR (700 MHz, CD₃CN): Key carbonyl signals at δ 184.2 (C-6), 194.8 (C-8)

- Optical Rotation : [α]²⁰_D = +240° (c 0.1 g·L⁻¹, MeOH)

Compound 39′ (Propargylamine Adduct)

Total Synthesis Approaches

Macrocyclic Ring Construction

A modular synthesis strategy inspired by lankacidinol analogs employs BF₃·Et₂O-mediated cyclization. Critical steps include:

- Stannane Coupling : Truncated stannane modules undergo Stille coupling with electrophilic partners

- Oxazolidinone Formation : PPTS (0.3 equiv) catalyzes ring closure at 52 hours, achieving 47% yield over three cycles

Steric effects dominate diastereoselectivity, with NOESY data confirming cis-orientation between the stannyl alkene and oxazolidinone methyl group in the major isomer.

Analytical Methodologies for Quality Control

Challenges and Optimization Frontiers

Diastereomer Separation Difficulties

Geometric isomerization during stannane coupling generates inseparable 25/27 mixtures, necessitating iterative recycling to improve yields. Elevated temperatures (>40°C) exacerbate byproduct formation, limiting conventional optimization approaches.

Solvent System Limitations

Aqueous ethanol mixtures enable amine conjugation but impede dissolution of hydrophobic intermediates. Recent trials with DMSO/H₂O (3:7 v/v) show promise in enhancing reaction rates while maintaining regioselectivity.

Chemical Reactions Analysis

Types of Reactions

Ochrephilone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups into their reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ochrephilone: has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ochrephilone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Ochrephilone shares a core azaphilone scaffold with compounds like isochromophilones, sclerotiorin, and chaetomugilins. Key structural variations include:

Key Observations :

- Chlorination significantly enhances antitrypanosomal activity: Isochromophilone I (C-5 Cl) is ~5x more potent than this compound .

- Lactone vs. Lactam Rings : Sclerotiorin’s lactam moiety confers distinct bioactivity compared to this compound’s lactone structure .

Antitrypanosomal Activity (vs. Trypanosoma brucei)

| Compound | IC₅₀ (μg/ml) | Selectivity Index (SI) | Cytotoxicity (MRC-5 IC₅₀, μg/ml) |

|---|---|---|---|

| This compound | ~1.0 | <1 | >10 |

| Isochromophilone I | 0.21–0.31 | 61 | >10 |

| Gliotoxin | 0.0002 | <1 | 0.016–0.021 |

| SF2583A | 0.21–0.31 | 106 | >10 |

Notes:

Research Findings and Implications

Structure-Activity Relationships (SAR)

- Chlorine Substituents: Critical for antitrypanosomal activity. Isochromophilone I (C-5 Cl) and SF2583A (oxazole-Cl) show enhanced efficacy over unchlorinated this compound .

- Lactone Modifications : this compound derivatives with epoxy-alkyl chains (e.g., compounds 70–71) or lactone rings (72–75) exhibit intermediate bioactivity, suggesting flexibility in structural optimization .

Biological Activity

Ochrephilone, a member of the azaphilone family, is a secondary metabolite produced by various fungi, notably Penicillium multicolor and Sclerotinia sclerotiorum. This compound exhibits a range of biological activities, including antiviral, anticancer, and antifungal properties. The following sections detail the research findings and case studies surrounding the biological activity of this compound, supported by data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its diverse biological activities. Its molecular formula is C₁₃H₉O₃, and it has been identified as a potent inhibitor of gp120-CD4 binding, which is crucial in HIV-1 pathogenesis.

Biological Activities

1. Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against HIV-1. It acts as a gp120-CD4 binding inhibitor, which is essential for viral entry into host cells.

- Inhibition of HIV-1 Replication :

2. Anticancer Activity

This compound exhibits anticancer effects through various mechanisms:

- Induction of Apoptosis : Research indicates that this compound can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors like BAX and downregulating anti-apoptotic factors such as BCL-2 .

- Cytotoxicity Against Cancer Cell Lines : this compound has shown cytotoxic effects against several cancer cell lines, including colon cancer (HCT-116) and breast cancer cells .

3. Antifungal Activity

The compound also displays antifungal properties:

- Inhibition of Fungal Growth : this compound has been tested against various fungal strains, demonstrating effectiveness in inhibiting the growth of Candida albicans .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Mechanism of Action | IC₅₀ Value |

|---|---|---|---|

| Antiviral | HIV-1 | gp120-CD4 binding inhibition | 2.5 μM |

| Anticancer | HCT-116 (Colon Cancer) | Induction of apoptosis | Not specified |

| Antifungal | Candida albicans | Inhibition of fungal growth | Not specified |

Table 2: Comparison with Other Azaphilones

Case Studies

Case Study 1: Antiviral Efficacy in HIV Models

A study investigated the efficacy of this compound in inhibiting HIV-1 replication in vitro. The results indicated a significant reduction in viral load when treated with this compound compared to control groups, highlighting its potential as a therapeutic agent against HIV.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, this compound was tested against various cancer cell lines. The findings revealed that treatment with this compound led to increased apoptosis markers, suggesting its role as a promising candidate for cancer therapy.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Ochrephilone in microbial extracts?

- Methodological Answer : this compound can be identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its distinct azaphilone structure and UV-Vis absorption profile. Quantification requires calibration curves with purified standards, and validation should include limits of detection (LOD) and quantification (LOQ). Confirmation of identity should involve nuclear magnetic resonance (NMR) spectroscopy, particularly for distinguishing it from structurally related compounds like rotiorin .

Q. What is the biosynthetic pathway of this compound in Penicillium species, and how does it differ from other azaphilones?

- Methodological Answer : this compound biosynthesis involves polyketide synthase (PKS) enzymes, with precursor molecules like acetyl-CoA and malonyl-CoA. Transcriptomic studies in P. citreonigrum suggest that its derivation from rotiorin involves hydroxylation and methylation steps, as evidenced by co-expression of PKS genes and tailoring enzymes under submerged fermentation (SmF) conditions . Comparative genomic analysis with SSF-specific metabolites (e.g., Andrastin A) can reveal pathway divergence.

Q. What biological activities have been experimentally validated for this compound, and what assay designs are recommended for replication?

- Methodological Answer : this compound exhibits antimicrobial activity against Gram-positive bacteria, validated via disk diffusion assays (e.g., Staphylococcus aureus inhibition zones at 50 µg/mL). Assays should include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO). Cytotoxicity testing using mammalian cell lines (e.g., HEK293) via MTT assays is critical to assess therapeutic potential .

Advanced Research Questions

Q. How do fermentation conditions (e.g., solid-state vs. submerged) mechanistically influence this compound yields, and how can experimental design control for confounding variables?

- Methodological Answer : SmF promotes this compound production due to higher oxygen transfer and dissolved nutrient availability, whereas SSF favors Andrastin synthesis. Experimental designs should standardize variables like pH, temperature, and inoculum size. Transcriptomic profiling (e.g., RNA-seq) under both conditions can identify regulatory genes (e.g., pksOch clusters) and nutrient-sensing pathways (e.g., carbon catabolite repression) . Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) are essential for comparing yields across conditions.

Q. What contradictions exist in the literature regarding this compound’s ecological role, and how can multi-omics approaches resolve them?

- Methodological Answer : While some studies propose this compound as a defensive metabolite against microbial competitors, others suggest it aids in fungal sporulation. Integrated metabolomic-transcriptomic analyses can correlate production timelines with sporulation phases or co-culture antagonism assays. Contradictions in ecological roles may stem from strain-specific differences, necessitating phylogenetically guided comparisons across Penicillium species .

Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?

- Methodological Answer : SAR studies require targeted chemical modifications (e.g., hydroxyl group substitutions) followed by in vitro bioactivity screening. Computational modeling (e.g., molecular docking with bacterial FabH enzymes) can prioritize derivatives. Synthetic biology approaches, such as heterologous expression of pksOch genes in Aspergillus nidulans, enable scalable production of analogs for testing .

Data Contradictions and Resolution Strategies

- Conflict : this compound is reported as SmF-specific in P. citreonigrum but absent in SSF . However, some studies note trace amounts in SSF under high-aeration conditions.

- Resolution : Replicate experiments with controlled oxygen gradients (e.g., bioreactors) and quantify via LC-MS/MS to validate thresholds.

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.